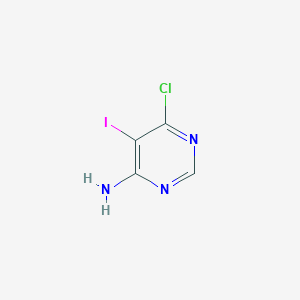

6-Chloro-5-iodopyrimidin-4-amine

Descripción general

Descripción

6-Chloro-5-iodopyrimidin-4-amine is a heterocyclic compound belonging to the pyrimidine family. It is characterized by the presence of chlorine and iodine atoms at the 6th and 5th positions, respectively, on the pyrimidine ring. This compound has a molecular formula of C4H3ClIN3 and a molecular weight of 255.45 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-iodopyrimidin-4-amine typically involves the halogenation of pyrimidine derivatives. One common method is the iodination of 6-chloropyrimidin-4-amine using iodine and a suitable oxidizing agent under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale halogenation reactions, where the reaction conditions are optimized for yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-5-iodopyrimidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the pyrimidine ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace the halogen atoms.

Electrophilic Substitution:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 6-azido-5-iodopyrimidin-4-amine .

Aplicaciones Científicas De Investigación

6-Chloro-5-iodopyrimidin-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of kinase inhibitors.

Industry: It is utilized in the production of agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 6-Chloro-5-iodopyrimidin-4-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

6-Chloro-4-aminopyrimidine: Lacks the iodine atom at the 5th position.

5-Iodo-4-aminopyrimidine: Lacks the chlorine atom at the 6th position.

6-Bromo-5-iodopyrimidin-4-amine: Has a bromine atom instead of chlorine at the 6th position.

Uniqueness

6-Chloro-5-iodopyrimidin-4-amine is unique due to the presence of both chlorine and iodine atoms on the pyrimidine ring, which imparts distinct chemical reactivity and potential biological activity. This dual halogenation makes it a valuable intermediate in the synthesis of various bioactive compounds .

Actividad Biológica

6-Chloro-5-iodopyrimidin-4-amine (C₅H₄ClIN₄) is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound is characterized by the presence of chlorine and iodine atoms, which contribute to its unique reactivity and interaction with biological systems. The following sections will explore the biological activity of this compound, including its mechanisms of action, applications in drug discovery, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The halogen atoms in its structure can engage in halogen bonding, influencing the behavior of various biomolecules. The compound has been shown to inhibit certain enzymes and proteins by binding to their active sites, thereby disrupting normal cellular functions.

Key Mechanisms:

- Enzyme Inhibition : It has been reported that this compound can inhibit phosphoinositide 3-kinase (PI3K), which plays a critical role in cellular signaling pathways related to growth and survival .

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties, making it a candidate for further research in treating infectious diseases.

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by targeting specific pathways involved in tumor growth.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various therapeutic contexts:

- Anticancer Research : A study focused on the synthesis of pyrimidine derivatives found that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines, indicating a potential role as an anticancer agent .

- Antimicrobial Activity : Research indicated that this compound could serve as a lead structure for developing new antimicrobial agents due to its effectiveness against resistant bacterial strains.

- Inflammation Studies : Investigations into its anti-inflammatory effects revealed that it could effectively inhibit COX enzymes, which are crucial targets for non-steroidal anti-inflammatory drugs (NSAIDs) .

Propiedades

IUPAC Name |

6-chloro-5-iodopyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClIN3/c5-3-2(6)4(7)9-1-8-3/h1H,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVYKJSDWGGRNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClIN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.